molecular formula C21H18ClN5O2S2 B2540391 N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-82-6

N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2540391
CAS No.: 1105233-82-6
M. Wt: 471.98
InChI Key: KQHYNKPRTODNRC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S2 and its molecular weight is 471.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrrolidine moiety : Contributes to the compound's biological activity.
  • Chlorophenyl group : Enhances lipophilicity and potentially affects binding interactions.
  • Thiazolo[4,5-d]pyridazine core : Imparts specific pharmacological properties.

The molecular formula is C20H19ClN4O2C_{20}H_{19}ClN_{4}O_{2}, with a molecular weight of 382.8 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring : Utilizing appropriate precursors.
  • Introduction of the pyrrolidine unit : Achieved through cyclization reactions.
  • Functionalization with the chlorophenyl group : Often accomplished via coupling reactions.

These steps require careful optimization of reaction conditions to maximize yield and purity.

This compound exhibits its biological effects primarily through:

  • Enzyme inhibition : The compound has shown significant inhibitory activity against various enzymes, which is crucial for its antibacterial and anticancer properties.
  • Antibacterial activity : In vitro studies indicate that it can inhibit bacterial biofilm formation by more than 60% against strains such as Bacillus subtilis and Escherichia coli .

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds derived from pyrrolidine scaffolds. For instance:

  • Compounds with structural similarities demonstrated potent cytotoxicity against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard treatments like cisplatin .
CompoundCell LineIC50 (µM)Notes
21A54966Selective against cancer cells
15HSAEC1-KTN/ALow cytotoxicity on non-cancerous cells

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibited strong activity against multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens. The structure-dependence of this activity highlights the importance of specific functional groups in enhancing efficacy .

Case Studies

Several case studies have documented the biological activities of compounds structurally related to this compound:

  • Anticancer Efficacy : A study on 5-oxopyrrolidine derivatives indicated that modifications in the structure led to varying degrees of cytotoxicity against cancer cell lines .
  • Antimicrobial Resistance : Research highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, suggesting potential therapeutic applications in treating resistant infections .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S2/c22-13-5-7-14(8-6-13)23-16(28)12-27-20(29)18-19(17(25-27)15-4-3-11-30-15)31-21(24-18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHYNKPRTODNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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